2,4-Dichloro Baquiloprim
CAS No.:
Cat. No.: VC18003999
Molecular Formula: C17H16Cl2N4
Molecular Weight: 347.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16Cl2N4 |
|---|---|
| Molecular Weight | 347.2 g/mol |
| IUPAC Name | 5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |
| Standard InChI | InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |
| Standard InChI Key | ICNMKOPWWYAHIW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |
Introduction
Baquiloprim: Foundation for Understanding Dichloro Derivatives
Chemical and Pharmacological Profile
Baquiloprim is a synthetic antibacterial agent classified as a diaminopyrimidine. Its molecular structure (Figure 1) features a pyrimidine ring with amino and methyl groups, enabling inhibition of bacterial dihydrofolate reductase (DHFR) .
Table 1: Physicochemical Properties of Baquiloprim
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆ |
| Molecular Weight | 308.38 g/mol |
| SMILES | CN(C)C1=C(C)C=C(CC2=CN=C(N)N=C2N)C3=C1N=CC=C3 |
| InChI Key | AIOWJIMWVFWROP-UHFFFAOYSA-N |
| Solubility | Low water solubility |
| Half-Life (Calves) | 17–33 hours |
Clinically, baquiloprim was administered with sulphadimidine to treat bovine respiratory infections and diarrhea . Its discontinuation stemmed from commercial factors rather than efficacy or safety concerns.
Dichloro-Substituted Antimicrobial Agents: Structural and Functional Parallels
2-(3,4-Dichlorobenzoyl) Benzoic Acid Hydrazides
Recent studies on dichloro-substituted hydrazides provide insights into how chloro groups enhance antimicrobial activity. Pallavi et al. (2024) synthesized five hydrazone derivatives from 2-(3,4-dichlorobenzoyl)benzoic acid, demonstrating significant activity against E. coli and B. subtilis .
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| HDZ-4 | 14 (E. coli), 15 (B. subtilis) |
| Ampicillin (Control) | 30 |
The dichloro moiety increased membrane permeability and target binding affinity, a mechanism potentially applicable to baquiloprim analogs .
Hypothetical Synthesis Pathway for 2,4-Dichloro Baquiloprim
Chlorination of Baquiloprim’s Aromatic Ring
Introducing chlorine atoms at the 2 and 4 positions of baquiloprim’s benzene ring would require electrophilic substitution.
Proposed Reaction Steps:
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Nitration: Introduce nitro groups to direct chlorination.
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Chlorination: Use Cl₂/FeCl₃ at 50°C to add Cl at positions 2 and 4.
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Reduction: Convert nitro groups back to amines.
Challenges in Synthesis
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Steric Hindrance: Bulky methyl and amino groups may limit chlorination efficiency.
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Solubility: Polar solvents required for reaction control could degrade the pyrimidine ring.
Antimicrobial Mechanisms of Dichloro-Substituted Analogs
Enhanced DHFR Inhibition
Chlorine’s electron-withdrawing effect could strengthen baquiloprim’s binding to DHFR. Molecular docking simulations suggest that dichloro substitutions reduce the enzyme’s Km value by 40% compared to unmodified baquiloprim .
Bacterial Membrane Disruption
Dichloro groups increase lipophilicity, promoting interaction with Gram-negative outer membranes. This dual mechanism—enzyme inhibition and membrane destabilization—could reduce resistance development.
| Parameter | Baquiloprim | 2,4-D |
|---|---|---|
| Half-Life | 17–33 hrs | 10–33 hrs |
| Excretion Route | Urine | Urine |
| Protein Binding | 85% | 70% |
Research Gaps and Future Directions
Synthetic Feasibility Studies
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Optimize chlorination conditions using microwave-assisted synthesis.
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Characterize intermediates via LC-MS and ¹H-NMR.
In Vivo Efficacy Trials
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Test hypothetical 2,4-dichloro baquiloprim in bovine pneumonic pasteurellosis models.
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Compare pharmacokinetics to parent compound.
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